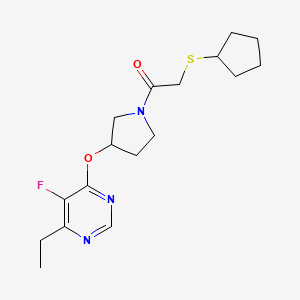
2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound with a complex structure that lends itself to a variety of potential applications in scientific research and industry. Its unique combination of functional groups suggests that it can interact in multiple ways with biological systems, making it an interesting target for synthetic chemists and pharmacologists alike.
準備方法
Synthetic routes and reaction conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis
Industrial production methods: Industrial production would likely involve large-scale batch synthesis in reactors, optimizing yields and purity via advanced techniques such as crystallization, chromatography, and high-performance liquid chromatography (HPLC). Safety and efficiency are crucial, given the potential complexity and reactivity of the intermediates involved.
化学反応の分析
Types of reactions: The compound can undergo various chemical reactions, including:
Oxidation: This might involve converting sulfur-containing groups to sulfoxides or sulfones.
Reduction: Reduction reactions could potentially modify the pyrimidinyl ring or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions within the compound.
Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary but often require solvents like dichloromethane, and may involve temperatures ranging from room temperature to reflux conditions.
Major products formed: Products of these reactions would depend on the specific transformation targeted, but could include oxidized derivatives or substituted analogs with altered biological activity or chemical properties.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: As a probe to study interactions within biological systems or as a building block in drug discovery.
Medicine: Investigated for potential therapeutic effects, such as targeting specific enzymes or receptors.
Industry: Could be used in the development of novel materials or chemical processes.
作用機序
The compound’s mechanism of action would involve its interaction with biological targets such as enzymes or receptors. The molecular pathways involved may include modulation of signaling pathways, inhibition of enzymatic activity, or binding to specific proteins or nucleic acids, altering their function or expression.
類似化合物との比較
Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its combination of cyclopentylthio, fluoropyrimidinyl, and pyrrolidinyl groups.
Similar compounds: Examples include:
1-(3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone.
2-(Cyclopentylthio)-1-(pyrrolidin-1-yl)ethanone.
Compounds with similar pyrimidinyl or pyrrolidinyl moieties but different substituents.
This article should give you a detailed overview of the compound, its synthesis, reactivity, and potential applications. Let me know what you think or if there's anything else you'd like to dive into!
生物活性
The compound 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone , with the CAS number 2034523-97-0 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a cyclopentylthio group with a pyrrolidine moiety linked to a fluorinated pyrimidine derivative. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C15H20FN3O2S, and it has a molecular weight of approximately 321.4 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in nucleic acid synthesis, similar to other pyrimidine derivatives which are known to inhibit thymidylate synthase .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the mitochondrial pathway, which was confirmed by flow cytometry assays .
- Antiviral Properties : Research indicates that this compound may inhibit the replication of certain viruses, potentially through interference with viral RNA synthesis pathways. Further studies are required to elucidate the specific viral targets .
- Neuroprotection : A study examining the neuroprotective effects of this compound found that it reduces oxidative stress-induced cell death in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases .
特性
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c1-2-14-16(18)17(20-11-19-14)23-12-7-8-21(9-12)15(22)10-24-13-5-3-4-6-13/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMWGRLCZDLPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














